molecular formula C16H11NO2 B11861863 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one

7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one

Cat. No.: B11861863
M. Wt: 249.26 g/mol
InChI Key: VVWXBJKKPOWAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of a coumarin derivative and an isoquinoline derivative, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and chromene derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique fused ring system, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

7,8-dihydrochromeno[3,4-c]isoquinolin-6-one

InChI

InChI=1S/C16H11NO2/c18-16-15-14(12-7-3-4-8-13(12)19-16)11-6-2-1-5-10(11)9-17-15/h1-8,17H,9H2

InChI Key

VVWXBJKKPOWAEL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(N1)C(=O)OC4=CC=CC=C43

Origin of Product

United States

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